molecular formula C14H17N3O2S B2715950 2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 735342-31-1

2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2715950
CAS No.: 735342-31-1
M. Wt: 291.37
InChI Key: DXEXLIJPVKJPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (CAS 735342-31-1) is a high-purity chemical compound offered for research and further manufacturing applications. This molecule features a complex polycyclic structure with a molecular formula of C₁₄H₁₇N₃O₂S and a molecular weight of 291.37 g/mol . The compound is characterized by a cyclopentathienopyrimidinone core substituted with a morpholinomethyl group, which may influence its physicochemical properties and biological activity. It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C to ensure stability . As a specialized building block, this compound is primarily of interest in medicinal chemistry and drug discovery research for the synthesis and exploration of novel heterocyclic scaffolds. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

IUPAC Name

10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-13-12-9-2-1-3-10(9)20-14(12)16-11(15-13)8-17-4-6-19-7-5-17/h1-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEXLIJPVKJPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with formaldehyde and a suitable thiol compound under acidic conditions to form the morpholin-4-ylmethyl intermediate. This intermediate is then reacted with a diazatricyclo compound under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold is a common framework in medicinal chemistry. Key structural variations occur at the 2- and 3-positions, influencing physicochemical and biological properties:

Compound Name Substituents (Position) Key Structural Features Reference
2-(Morpholinomethyl)-...pyrimidin-4-one (Target) Morpholinomethyl (2), H (3) Bulky hydrophilic group; potential for hydrogen bonding via morpholine’s oxygen and nitrogen
2-(Chloromethyl)-...pyrimidin-4-one Chloromethyl (2), H (3) Electrophilic chloromethyl group; molecular weight = 240.71 g/mol
2-Mercapto-3-methyl-...pyrimidin-4-one Mercapto (2), Methyl (3) Thiol group for disulfide bonding; molecular weight = 250.33 g/mol
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-...pyrimidin-4-one (4-Methylbenzyl)sulfanyl (2), 4-Chlorophenyl (3) Lipophilic aryl groups; potential π-π stacking interactions
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-...pyrimidin-4-one Bromophenyl-oxoethylsulfanyl (2), Chlorophenyl (3) Ketone and halogenated aryl groups; molecular formula = C22H16BrClN2O2S2

Key Observations :

  • Hydrophilicity: The morpholinomethyl group enhances water solubility compared to chloromethyl or aryl substituents.
  • Reactivity : Chloromethyl and mercapto derivatives are more reactive (e.g., nucleophilic substitution or oxidation) .
  • Biological Targeting : Aryl and halogenated substituents (e.g., 4-chlorophenyl) are associated with kinase inhibition (e.g., VEGFR-2/AKT) or antimicrobial activity .
Physicochemical Properties

Melting points, spectral data, and stability vary significantly with substituents:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ^1H-NMR Features Reference
Target Compound Not reported Expected: ~1650–1720 (C=O), ~1100 (C-O morpholine) Predicted: δ 3.5–4.0 (morpholine CH2), δ 2.5–3.0 (cyclopentane CH2)
7-Benzyl-2-thioxo-...pyrimidin-4-one (11d) >300 3389 (NH), 1660 (C=O), 1523 (C=C) δ 7.2–7.4 (Ar-H), δ 4.4 (CH2-Ph)
2-(4-Bromophenyl)-5-methyl-...pyrimidin-4-one (3c) 113–114 3456 (NH), 1668 (C=O), 1583 (C=C) δ 7.77–7.87 (Ar-H), δ 2.51 (CH3-N)
2-Mercapto-3-(2-methoxyethyl)-...pyrimidin-4-one Not reported 1512 (C=C), 1690 (C=O) δ 3.3–3.7 (methoxyethyl CH2), δ 2.8–3.1 (cyclopentane CH2)

Key Observations :

  • Thermal Stability : Aryl-substituted derivatives (e.g., 11d) exhibit higher melting points (>300°C) due to rigid aromatic systems .
  • Spectral Signatures : C=O stretches (~1660–1720 cm⁻¹) and NH peaks (~3350–3450 cm⁻¹) are consistent across analogs .

Key Observations :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency .
  • Anticancer Potential: Bulky substituents (e.g., bromophenyl) improve target selectivity in kinase inhibition .

Biological Activity

2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17N3O2S
  • Molecular Weight : 291.36 g/mol
  • CAS Number : 735342-31-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects primarily through its interaction with biological receptors and enzymes.

  • G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with various GPCRs, which are crucial for many physiological processes. These receptors modulate signaling pathways involved in neurotransmission and hormonal regulation .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes that play a role in metabolic pathways. For instance, it could affect the activity of phosphodiesterases or other kinases involved in cellular signaling .

Pharmacological Effects

The pharmacological effects of this compound can be categorized as follows:

  • Antidepressant Activity : Research indicates potential antidepressant-like effects through modulation of serotonin receptors . This suggests that the compound may influence mood regulation and anxiety responses.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could make it a candidate for treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Some studies have indicated that the compound could protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antidepressant Effects :
    • A study investigated the antidepressant-like effects in animal models. Results showed significant reductions in depressive behaviors when administered at specific dosages .
  • Inflammation Model :
    • In a model of acute inflammation, the compound demonstrated a dose-dependent reduction in edema and inflammatory markers . This suggests its potential utility in treating inflammatory disorders.
  • Neuroprotection Study :
    • Research focused on neuroprotective properties revealed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors . This highlights its potential application in neurodegenerative disease therapies.

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameActivity TypeMechanismReference
This compoundAntidepressantSerotonin receptor modulation
Similar Compound AAnti-inflammatoryCytokine inhibition
Similar Compound BNeuroprotectiveOxidative stress reduction

Q & A

Advanced Research Question

  • Structural Refinement : Replace the morpholinomethyl group with less basic amines (e.g., pyrrolidine) to reduce off-target interactions .
  • Prodrug Design : Introduce ester or carbamate moieties to mask reactive groups until target-specific activation .
  • Toxicogenomics : RNA-seq analysis in HEK293 cells can flag pathways (e.g., oxidative stress) linked to hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.